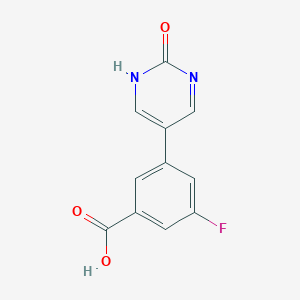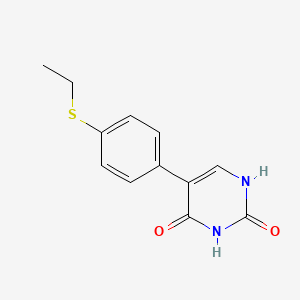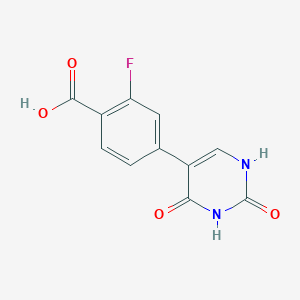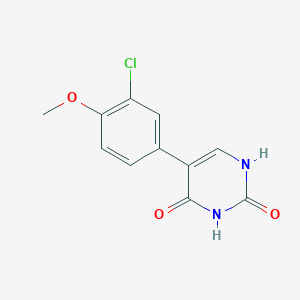
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%, also known as 5-CMPD-DP, is a synthetic organic compound that belongs to the class of pyrimidines. It is a white crystalline solid, insoluble in water and soluble in organic solvents. 5-CMPD-DP has been used in various scientific research applications due to its unique properties.
Scientific Research Applications
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications due to its unique properties. It has been used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate the compound to destroy cancer cells. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, it has been used as a reagent in the synthesis of novel organic compounds.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that the compound is activated by light to form reactive oxygen species, which cause oxidative damage to cancer cells. This damage leads to cell death and is thought to be responsible for the anti-cancer effects of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it is believed that the compound can induce apoptosis in cancer cells, which is a form of programmed cell death. It is also believed to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments is that it is highly soluble in organic solvents and can be easily purified from the reaction mixture. However, it is not soluble in water and has a low solubility in aqueous solutions, which makes it difficult to use in certain experiments. In addition, the compound is light-sensitive, which can limit its use in certain applications.
Future Directions
The future directions for 5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its mechanism of action, its potential applications in cancer therapy and other areas of medicine, and its potential use as a fluorescent probe for the detection of other molecules. In addition, further research into its biochemical and physiological effects is needed to better understand its effects on cells and organisms. Finally, further research into its solubility and light sensitivity is needed in order to make it more suitable for use in various applications.
Synthesis Methods
5-(2-Chloro-5-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized in a two-step process that involves the reaction of 2-chloro-5-methoxyphenol with 2,4-dihydroxypyrimidine in the presence of potassium carbonate in dimethylformamide. The reaction is carried out at a temperature of 80-90 °C for 4-6 hours, followed by purification of the reaction mixture. The product is then filtered and recrystallized from methanol to obtain the desired compound.
properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-6-2-3-9(12)7(4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWNVOXJXJEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)




![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)

